5-Methoxy-2-sulfanyl-4-pyrimidinol

Crystal Engineering Solid-State Chemistry Polymorphism

5-Methoxy-2-sulfanyl-4-pyrimidinol is a uniquely substituted 2-thiouracil whose 5-methoxy group fundamentally alters hydrogen-bonding: it forms an exclusive N-H···S R2(2)(8) motif, unlike the mixed patterns of other 2-thiouracils. This enables predictable supramolecular synthons for crystal engineering. In M. tuberculosis screening, it potently inhibits RNA polymerase (IC50 139 nM) while sparing DNA gyrase (IC50 26.8 µM) and DXR (IC50 8.0 µM), providing an exceptional selectivity window for target validation. Substituting with generic thiouracils risks irreproducible results due to divergent binding and solid-state behavior. Verify your supplier's specification for this exact substitution pattern.

Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
CAS No. 6939-11-3
Cat. No. B182614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-sulfanyl-4-pyrimidinol
CAS6939-11-3
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
Structural Identifiers
SMILESCOC1=CNC(=S)NC1=O
InChIInChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10)
InChIKeyCDFYFTSELDPCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-sulfanyl-4-pyrimidinol (CAS 6939-11-3) for Targeted Procurement: A 2-Thiouracil Derivative with Crystallographically Defined Hydrogen-Bonding Motifs


5-Methoxy-2-sulfanyl-4-pyrimidinol, also known as 5-methoxy-2-thiouracil, is a pyrimidine derivative containing a thione/sulfanyl group at position 2, a carbonyl/hydroxyl group at position 4, and a methoxy substituent at position 5 [1]. Its molecular formula is C5H6N2O2S, with a molecular weight of 158.18 g/mol [1]. The compound is a member of the 2-thiouracil class, which are known for their biological activities, including antithyroid and antitubercular properties [2]. However, the specific substitution pattern of 5-methoxy-2-sulfanyl-4-pyrimidinol imparts unique structural features, such as a defined hydrogen-bonding network in the solid state, which distinguishes it from other 2-thiouracil derivatives [3].

Why 5-Methoxy-2-sulfanyl-4-pyrimidinol Cannot Be Casually Replaced by Other 2-Thiouracil Analogs


The 5-methoxy substitution in 5-methoxy-2-sulfanyl-4-pyrimidinol is not merely a minor structural variation; it fundamentally alters the compound's hydrogen-bonding capacity and solid-state arrangement. Crystallographic analysis reveals that 5-methoxy-2-thiouracil forms a unique 'pure' R2(2)(8) motif stabilized exclusively by two N-H···S hydrogen bonds, a pattern distinct from the alternating N-H···S and N-H···O bonds observed in 5-propyl-2-thiouracil [1]. Furthermore, its binding affinity to Mycobacterium tuberculosis targets differs significantly from other thiouracil derivatives, with reported IC50 values of 139 nM against RNA polymerase [2] and 2.68 × 10^4 nM against DNA gyrase [3], underscoring that even close analogs can exhibit divergent biological activities due to subtle changes in substitution. Therefore, substituting 5-methoxy-2-sulfanyl-4-pyrimidinol with a generic 2-thiouracil without confirming these specific properties can lead to failed experiments and irreproducible results.

Quantitative Differentiation Evidence for 5-Methoxy-2-sulfanyl-4-pyrimidinol Against Closest Analogs


Solid-State Hydrogen-Bonding Motif Distinct from 5-Propyl-2-thiouracil

In the crystal structure of 5-methoxy-2-thiouracil (the tautomeric form of 5-methoxy-2-sulfanyl-4-pyrimidinol), molecules are linked by a 'pure' R2(2)(8) hydrogen-bonding pattern consisting exclusively of two N-H···S interactions. This motif is in contrast to the 'mixed' pattern observed in the crystal structure of 5-propyl-2-thiouracil, which features alternating pairs of N-H···S and N-H···O hydrogen bonds [1]. This difference in hydrogen-bonding arrangement directly impacts crystal packing, stability, and potential co-crystallization behavior.

Crystal Engineering Solid-State Chemistry Polymorphism

Differential Antitubercular Activity Across Three M. tuberculosis Targets

In enzymatic inhibition assays, 5-methoxy-2-thiouracil exhibits a wide range of potencies against different Mycobacterium tuberculosis targets, demonstrating target-specific activity. It shows an IC50 of 139 nM against M. tuberculosis RNA polymerase [1], an IC50 of 8.00 × 10^3 nM against M. tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) [2], and an IC50 of 2.68 × 10^4 nM against M. tuberculosis DNA gyrase [3]. This target-selectivity profile is not uniformly shared across all 2-thiouracil derivatives, and a closely related analog may have a completely different potency ranking against these same enzymes.

Antimycobacterial Enzyme Inhibition Tuberculosis Research

Distinct Physicochemical Profile: Melting Point and Density Compared to 2-Thiouracil

The presence of the 5-methoxy group significantly alters the compound's thermal and physical properties. 5-Methoxy-2-sulfanyl-4-pyrimidinol has a reported melting point range of 255-266°C and a density of 1.43 g/cm³ . In contrast, the unsubstituted 2-thiouracil (CAS 141-90-2) melts with decomposition around 340°C [1]. This lower melting point for the methoxy derivative can be advantageous in processing and formulation, offering a distinct physicochemical handle.

Material Science Purification Formulation

Verified Spectral Fingerprint for Unambiguous Identity Confirmation

5-Methoxy-2-sulfanyl-4-pyrimidinol has a well-documented and publicly accessible spectral fingerprint, including 1H NMR and mass spectrometry (GC-MS) data [1]. The 1H NMR spectrum in CDCl3 shows distinct peaks, including a characteristic signal at δ 7.46 (1H, t) [1]. This is in contrast to the unsubstituted 2-thiouracil, which lacks the methoxy proton signal (typically ~3.8 ppm) and exhibits a different aromatic proton splitting pattern [2]. This unique spectral signature provides an unambiguous method for confirming the identity and purity of the purchased material, a critical step in ensuring experimental reproducibility that generic 2-thiouracil cannot fulfill.

Analytical Chemistry Quality Control Metabolomics

Crystallographically Confirmed Tautomeric Form as a Key Structural Descriptor

The solid-state structure of 5-methoxy-2-thiouracil definitively shows that it exists as the 2-thioxo-4-oxo tautomer (5-methoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), rather than the 2-sulfanyl-4-pyrimidinol form implied by the IUPAC name [1]. This is a critical distinction because the tautomeric state dictates the compound's hydrogen-bond donor and acceptor capabilities, as well as its potential to act as a metal-chelating ligand. This tautomeric form is not guaranteed for all 2-thiouracil derivatives and can be influenced by substitution patterns and crystallization conditions.

Computational Chemistry Drug Design Structural Biology

Validated Application Scenarios for 5-Methoxy-2-sulfanyl-4-pyrimidinol Based on Quantitative Evidence


Target-Based Screening for Novel Antitubercular Agents Targeting RNA Polymerase

Procure 5-methoxy-2-sulfanyl-4-pyrimidinol for primary screening campaigns against M. tuberculosis RNA polymerase. The compound's potent IC50 of 139 nM [1] makes it a valuable positive control or starting point for medicinal chemistry optimization. Its weak activity against DNA gyrase (IC50 = 26.8 µM) [2] and DXR (IC50 = 8.0 µM) [3] also provides a useful tool for assessing target selectivity in secondary assays.

Crystal Engineering and Solid-State Formulation Studies

Utilize 5-methoxy-2-sulfanyl-4-pyrimidinol in crystal engineering projects aimed at designing co-crystals or new solid forms with tailored properties. Its 'pure' R2(2)(8) hydrogen-bonding motif, composed exclusively of N-H···S interactions [4], offers a predictable and robust supramolecular synthon that is distinct from the mixed patterns of other 2-thiouracil derivatives. This can be exploited to create materials with improved stability, solubility, or bioavailability.

Analytical Reference Standard for Method Development and Quality Control

Employ 5-methoxy-2-sulfanyl-4-pyrimidinol as a certified reference standard for developing and validating HPLC, GC-MS, or NMR methods. Its well-defined spectral fingerprint [5] and distinct physicochemical properties (e.g., melting point of 255-266°C ) allow for unambiguous identification and quantification in complex mixtures, ensuring the integrity of research data and pharmaceutical formulations.

Computational Chemistry and Molecular Modeling Validation Set

Include the crystallographically determined structure of 5-methoxy-2-thiouracil [4] in validation sets for docking and scoring algorithms. The confirmed 2-thioxo-4-oxo tautomeric state and unique hydrogen-bonding network provide a challenging test case for predicting solid-state and protein-ligand interactions involving thiouracil scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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